molecular formula C3H2N3NaO2S B2644365 Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate CAS No. 2126160-80-1

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2644365
CAS No.: 2126160-80-1
M. Wt: 167.12
InChI Key: GMWRGOAAGYPINJ-UHFFFAOYSA-M
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Description

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

While the specific mechanism of action for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is not explicitly mentioned in the search results, it’s worth noting that thiadiazole derivatives are known to exhibit various biological activities. For instance, they have been investigated for their anticonvulsant and antimicrobial activities .

Future Directions

The future directions for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of green synthesis methods could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with sodium hydroxide. This reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

sodium;5-amino-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRGOAAGYPINJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-80-1
Record name sodium 5-amino-1,3,4-thiadiazole-2-carboxylate
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